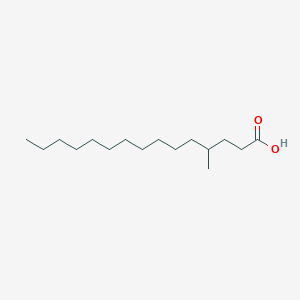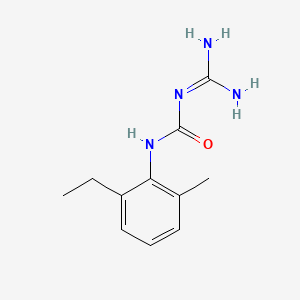
Urea, N-(aminoiminomethyl)-N'-(2-ethyl-6-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-: is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or toluene.
Temperature: Reactions are usually conducted at room temperature or slightly elevated temperatures.
Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification Steps: Techniques such as recrystallization or chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(aminoiminomethyl)-N’-(phenyl)-
- Urea, N-(aminoiminomethyl)-N’-(2-methylphenyl)-
- Urea, N-(aminoiminomethyl)-N’-(4-ethylphenyl)-
Uniqueness
The presence of the 2-ethyl-6-methylphenyl group in Urea, N-(aminoiminomethyl)-N’-(2-ethyl-6-methylphenyl)- distinguishes it from other similar compounds, potentially offering unique chemical properties and applications.
Propiedades
Número CAS |
55832-00-3 |
|---|---|
Fórmula molecular |
C11H16N4O |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C11H16N4O/c1-3-8-6-4-5-7(2)9(8)14-11(16)15-10(12)13/h4-6H,3H2,1-2H3,(H5,12,13,14,15,16) |
Clave InChI |
OMAKCGFGJZPLLZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)N=C(N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




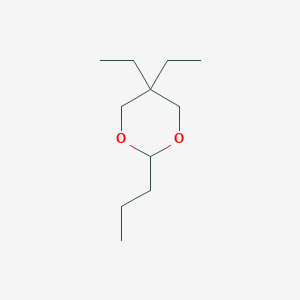


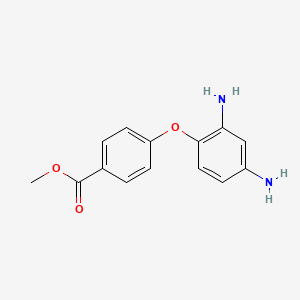


![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


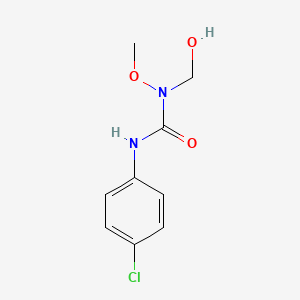
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
